Cas no 851970-77-9 (1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea)

1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea structure
851970-77-9 structure
Product Name:1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea
CAS No:851970-77-9
MF:C23H21ClFN3OS
MW:441.948746442795
CID:6598336
PubChem ID:4185182
Update Time:2025-10-06

1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea
    • 1-(3-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea
    • AKOS001503407
    • 3-(3-chlorophenyl)-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
    • 851970-77-9
    • F0633-0045
    • 3-(3-chlorophenyl)-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea
    • Thiourea, N'-(3-chlorophenyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-N-(2-furanylmethyl)-
    • Inchi: 1S/C23H21ClFN3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30)
    • InChI Key: GZTOWVXIGYDIJC-UHFFFAOYSA-N
    • SMILES: N(CCC1C2=C(NC=1C)C=CC(F)=C2)(CC1=CC=CO1)C(NC1=CC=CC(Cl)=C1)=S

Computed Properties

  • Exact Mass: 441.1077893g/mol
  • Monoisotopic Mass: 441.1077893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 76.3Ų

Experimental Properties

  • Density: 1.382±0.06 g/cm3(Predicted)
  • Boiling Point: 604.3±65.0 °C(Predicted)
  • pka: 12.76±0.70(Predicted)

1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea Pricemore >>

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Additional information on 1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea

1-(3-Chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea: A Comprehensive Overview

The compound 1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-yl)methylthiourea, identified by the CAS number 851970-77-9, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule incorporates several functional groups, including a thiourea moiety, a chlorophenyl group, a fluoro-substituted indole, and a furan ring, which collectively contribute to its diverse chemical properties.

Recent studies have highlighted the importance of thiourea derivatives in drug discovery, particularly in the development of antitumor and anti-inflammatory agents. The presence of the thiourea group in this compound suggests potential applications in these therapeutic areas. Additionally, the indole ring, a common structural motif in many bioactive compounds, is known for its ability to interact with various biological targets, such as enzymes and receptors. The substitution pattern on the indole ring—specifically the 5-fluoro and 2-methyl groups—further enhances its pharmacological profile by modulating electronic and steric properties.

The furan ring in the molecule adds another layer of complexity to its structure. Furan-containing compounds are often associated with antioxidant and anti-inflammatory activities. The combination of these functional groups in a single molecule creates a unique chemical entity with multifaceted biological interactions. Researchers have been exploring the potential of this compound as a lead molecule for developing novel therapeutics targeting chronic diseases such as cancer and neurodegenerative disorders.

From a synthetic standpoint, the construction of this compound involves multi-step reactions that require precise control over regioselectivity and stereoselectivity. The synthesis typically begins with the preparation of key intermediates, such as chlorophenyl derivatives and substituted indoles, which are then coupled via appropriate coupling reactions to form the final product. The use of advanced catalytic systems and protecting group strategies has significantly improved the efficiency of these reactions.

In terms of biological evaluation, preliminary assays have demonstrated that this compound exhibits moderate inhibitory activity against several cancer cell lines. Its ability to induce apoptosis in these cells suggests a potential role in antitumor therapy. Furthermore, studies on its interaction with key enzymes involved in inflammatory pathways have revealed promising anti-inflammatory properties. These findings underscore the need for further preclinical studies to fully elucidate its therapeutic potential.

The structural versatility of this compound also makes it an attractive candidate for further modification. By altering substituents on the indole or furan rings, researchers can explore a wide range of analogs with improved pharmacokinetic profiles and enhanced bioactivity. Such modifications could potentially lead to the development of more effective drugs with fewer side effects.

In conclusion, 1-(3-chlorophenyl)-3-2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl-3-(furan-2-y)methylthiourea represents a compelling example of how complex organic molecules can serve as valuable tools in drug discovery. Its unique structure, combined with recent advances in synthetic chemistry and biological evaluation techniques, positions it as a promising candidate for future therapeutic applications.

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